molecular formula C14H23N3O2 B2748361 (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester CAS No. 946385-12-2

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester

Cat. No.: B2748361
CAS No.: 946385-12-2
M. Wt: 265.357
InChI Key: NIWBFVHKDGAWMI-UHFFFAOYSA-N
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Description

“(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C14H23N3O2 . It has a molecular weight of 265.35132 .

Scientific Research Applications

Synthetic and Crystallographic Studies

Compounds similar to "(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester" have been synthesized and characterized through various methods including FT-NMR and FT-IR spectroscopy, as well as single crystal X-ray diffraction studies. For instance, the synthesis of carbazole derivatives via reactions involving amino compounds and carbamic acid esters has been detailed, offering insights into their structural and electronic properties (Kant, Singh, & Agarwal, 2015).

Applications in Peptide and Peptidomimetic Synthesis

The tert-butyl ester group is frequently used in the synthesis of peptides and peptidomimetics. Research has demonstrated its utility in preparing β-amino acids and derivatives, which are crucial for developing novel peptidic structures. This includes the synthesis of heterocyclic β-amino acids, demonstrating the compound's potential in creating new molecules with unique biological activities (Bovy & Rico, 1993).

Activation of Carboxylic Acids

The activation of carboxylic acids using pyrocarbonates, including di-tert-butyl pyrocarbonate, highlights the compound's role in synthesizing esters and anhydrides from carboxylic acids. This methodology facilitates the preparation of N-protected amino acids, demonstrating the versatility of tert-butyl ester derivatives in organic synthesis (Pozdnev, 2009).

Novel Heterocyclic Structures

The development of novel heterocyclic substituted α-amino acids from L-aspartic acid, using tert-butyl ester derivatives, showcases the compound's potential in drug discovery and development. These syntheses lead to the creation of unique molecular structures that could have various biological applications (Adlington et al., 2000).

Conformational Studies

Research on proline derivatives, including tert-butylprolines, provides insight into the conformational aspects of amino acids and their derivatives. These studies are vital for understanding peptide structure and function, offering a basis for designing peptides and proteins with specific biological activities (Koskinen et al., 2005).

Properties

IUPAC Name

tert-butyl N-(4-amino-4-pyridin-2-ylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-10-6-7-11(15)12-8-4-5-9-16-12/h4-5,8-9,11H,6-7,10,15H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWBFVHKDGAWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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